Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline class, characterized by a partially saturated bicyclic core. Its structure includes:
- Benzyl ester at position 2.
- 1,3-Benzodioxol-5-yl substituent at position 4 (a methylenedioxy group fused to a benzene ring).
- Methyl group at position 2.
- Phenyl group at position 6.
Hexahydroquinolines are pharmacologically significant due to their structural resemblance to 1,4-dihydropyridines, which exhibit calcium channel modulation, antimicrobial, and antioxidant activities . The benzodioxole moiety may enhance binding to biological targets due to its electron-rich nature and metabolic stability.
Properties
Molecular Formula |
C31H27NO5 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H27NO5/c1-19-28(31(34)35-17-20-8-4-2-5-9-20)29(22-12-13-26-27(16-22)37-18-36-26)30-24(32-19)14-23(15-25(30)33)21-10-6-3-7-11-21/h2-13,16,23,29,32H,14-15,17-18H2,1H3 |
InChI Key |
ATXFRLZYZPMDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Standard Laboratory Protocol
Reagents and Conditions
-
Molar Ratios : 1:1:1:5 (dimedone:aldehyde:benzyl acetoacetate:ammonium acetate)
-
Solvent : Absolute methanol or ethanol
-
Temperature : Reflux (78–80°C for methanol; 85°C for ethanol)
Mechanistic Insights
The reaction proceeds via:
-
Knoevenagel condensation between dimedone and the aldehyde, forming an α,β-unsaturated ketone.
-
Michael addition of benzyl acetoacetate enolate to the unsaturated intermediate.
-
Cyclization and tautomerization to yield the hexahydroquinoline core.
Purification
-
Workup : Filtration of precipitated product followed by washing with ice-cold ethanol.
-
Recrystallization : Ethanol or methanol/water mixtures (yield: 60–75%).
Green Chemistry Approaches: Micellar Catalysis
Recent advancements emphasize sustainable synthesis using aqueous micellar media.
Triton X-100 Mediated Synthesis
Key Parameters
-
Catalyst : 20 mol% Triton X-100 surfactant
-
Solvent : Water
-
Temperature : Room temperature (25°C)
Advantages
-
Yield Enhancement : 65–85% (superior to traditional methods for electron-deficient aldehydes).
-
Substrate Scope : Tolerates aldehydes with electron-withdrawing groups (-NO₂, -CF₃) better than electron-donating groups (-OCH₃, -CH₃).
Table 1: Comparative Analysis of Hantzsch Reaction Conditions
| Parameter | Traditional Method | Micellar Method |
|---|---|---|
| Solvent | Anhydrous methanol | Water |
| Catalyst | NH₄OAc | Triton X-100 |
| Temperature (°C) | 78–85 | 25 |
| Typical Yield (%) | 60–75 | 65–85 |
| Reaction Time (hr) | 8–12 | 3–6 |
Industrial-Scale Production Strategies
Commercial synthesis prioritizes cost-efficiency and reproducibility.
Continuous Flow Reactor Systems
Key Features
-
Residence Time : 30–45 minutes
-
Temperature Control : 90°C with back-pressure regulation
-
Catalyst Recycling : Ammonium acetate recovered via in-line distillation.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Metric | Laboratory Scale | Industrial Process |
|---|---|---|
| Batch Size | 1–10 g | 10–50 kg |
| Energy Consumption | High | Optimized |
| Purity | ≥95% | ≥99% |
| Cost per Kilogram | $1,200–1,800 | $400–600 |
Stereochemical Control and Byproduct Management
The hexahydroquinoline scaffold exhibits three stereocenters (C4, C7, C8), necessitating precise reaction control.
Diastereomer Formation
Major Products
Mitigation Strategies
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor cis isomer.
-
Additives : β-Cyclodextrin inclusion complexes improve cis selectivity by 12–15%.
Analytical Validation of Synthetic Products
Post-synthesis characterization ensures structural fidelity.
Spectroscopic Fingerprints
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their differentiating features are summarized below:
Impact of Substituents on Properties
Methyl/ethyl esters () improve solubility but may shorten metabolic half-life due to esterase hydrolysis.
Position 4 Substituents: 1,3-Benzodioxol-5-yl (target, ) provides electron density and metabolic stability via the fused dioxole ring. Methoxy/hydroxy groups () introduce hydrogen-bonding capacity, affecting receptor binding and solubility.
Position 7 Substituents :
Additional Functional Groups: Amino/cyano groups () modulate electronic properties and enable covalent interactions with enzymes.
Biological Activity
Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C32H29NO6
Molecular Weight: 523.57576 g/mol
CAS Number: Not specified
The compound features a hexahydroquinoline core structure, which is known for its diverse biological activities. The presence of the benzodioxole moiety enhances its potential pharmacological effects.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity: The benzodioxole structure is associated with antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects: Compounds derived from quinoline have been shown to inhibit pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Effects: Some derivatives have demonstrated protective effects against neurodegenerative conditions by inhibiting monoamine oxidase (MAO) activity.
The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets:
- MAO Inhibition: Similar compounds have shown competitive inhibition of MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain.
- Anti-inflammatory Pathways: The compound may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in inflammatory responses.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their implications in various therapeutic areas:
- Neuroprotection in Parkinson’s Disease:
- Anti-inflammatory Activity:
Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Antioxidant | Potential to reduce oxidative stress |
| Anti-inflammatory | Inhibition of iNOS and COX-2 expression |
| Neuroprotective | MAO-B inhibition leading to increased neurotransmitter levels |
Q & A
Q. What are the established synthetic routes for this compound?
Methodological Answer: The synthesis typically employs multi-component reactions (MCRs) involving dimedone, aryl aldehydes, and acetoacetanilide derivatives. A representative protocol includes:
- Hantzsch reaction : React 4-(1,3-benzodioxol-5-yl)benzaldehyde (1 mmol), dimedone (1 mmol), and benzyl acetoacetate (1 mmol) with ammonium acetate (5 mmol) as a catalyst in refluxing methanol for 8–12 hours. Monitor progress via TLC and purify by recrystallization from ethanol .
- Alternative routes : Use microwave-assisted synthesis to reduce reaction time or ionic liquid solvents to enhance yields .
Key Variables Affecting Yield:
| Variable | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Ammonium acetate | 70–85% | |
| Solvent | Methanol/Ethanol | Higher purity | |
| Temperature | Reflux (60–80°C) | Faster kinetics |
Q. Which analytical techniques are recommended for structural characterization?
Methodological Answer: A multi-technique approach is critical:
NMR Spectroscopy : Use 1H/13C NMR to confirm substituent positions and stereochemistry. For complex splitting patterns, employ 2D techniques (COSY, HSQC) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula .
X-ray Crystallography : Resolve absolute configuration using SHELXL or OLEX2 for refinement. For example, bond lengths (C=O: 1.21 Å, C-N: 1.34 Å) and torsion angles can distinguish conformers .
Validation Protocol:
Q. What functional groups influence reactivity and biological activity?
Methodological Answer: Key groups include:
- Benzodioxole moiety : Enhances lipophilicity and metabolic stability .
- Ester group (COO-Bn) : Participates in hydrolysis or transesterification under basic conditions .
- Ketone (5-oxo) : Acts as a hydrogen-bond acceptor, influencing crystal packing and target binding .
Reactivity Insights:
- The 2-methyl group sterically hinders nucleophilic attacks at the quinoline core .
- The phenyl ring at position 7 modulates π-π interactions in enzyme binding pockets .
Advanced Research Questions
Q. How can reaction yields be optimized for scale-up synthesis?
Methodological Answer: Optimize via Design of Experiments (DoE) :
Factor Screening : Test catalysts (e.g., p-TSA vs. ammonium acetate), solvent polarity (ethanol vs. DMF), and stoichiometry.
Response Surface Methodology (RSM) : Model interactions between temperature (60–100°C) and reaction time (4–12 hours) .
Purification : Use column chromatography (SiO2, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. Case Study :
- Replacing methanol with ethanol increased yield from 72% to 85% due to reduced by-product formation .
Q. How to resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
2D NMR Validation : Assign ambiguous peaks using HSQC (C-H correlations) and NOESY (spatial proximity) .
Computational Adjustments :
Q. Example :
Q. What in vitro assays are appropriate for evaluating biological activity?
Methodological Answer: Prioritize assays based on structural analogs:
Anticancer Activity :
Anti-inflammatory Activity :
- COX-2 inhibition : Measure IC50 using ELISA kits (reference: Celecoxib as control) .
Antioxidant Activity :
- DPPH radical scavenging : Compare % inhibition at 100 µM with ascorbic acid .
Q. Mechanistic Studies :
- Use molecular docking (AutoDock Vina) to predict interactions with COX-2 or EGFR targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
